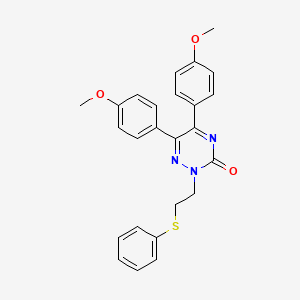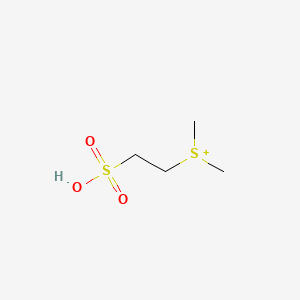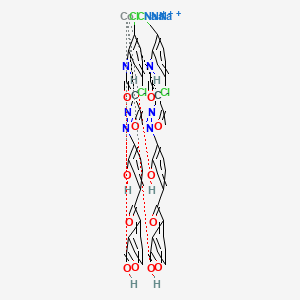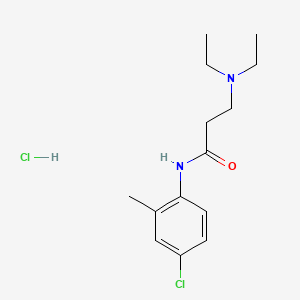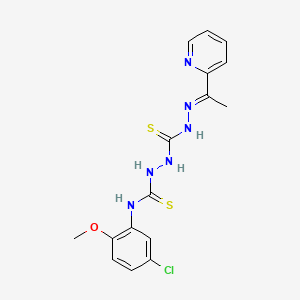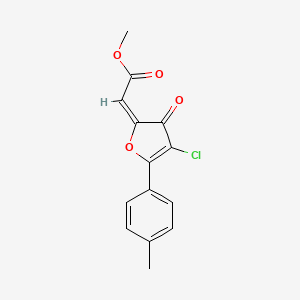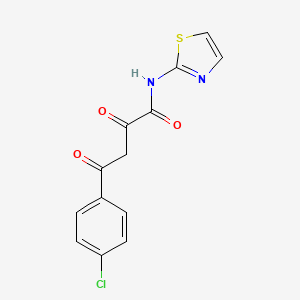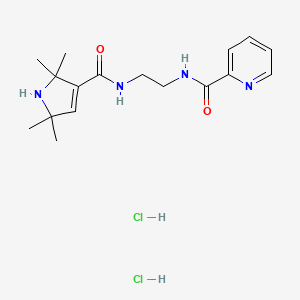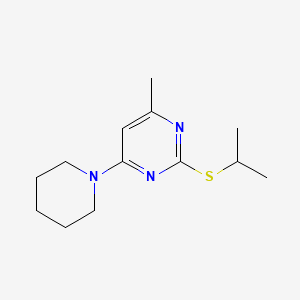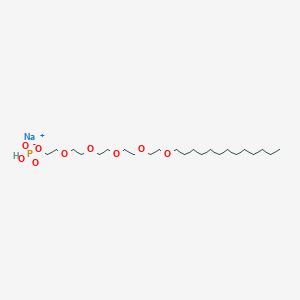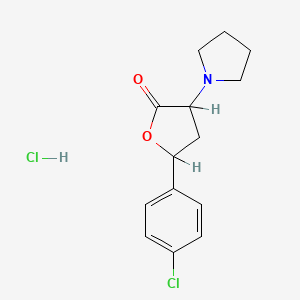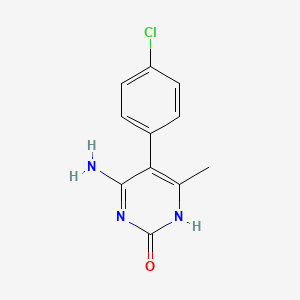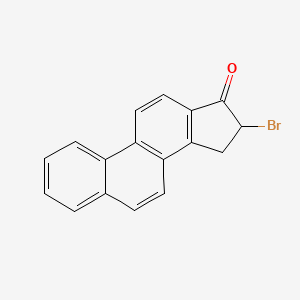
16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one typically involves the bromination of 15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with additional considerations for safety, cost-efficiency, and scalability.
Análisis De Reacciones Químicas
Types of Reactions
16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve a polar aprotic solvent and a base to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino derivative, while oxidation might produce a ketone or carboxylic acid derivative.
Aplicaciones Científicas De Investigación
16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
15,16-Dihydro-17H-cyclopenta(a)phenanthren-17-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
17H-Cyclopenta(a)phenanthren-17-one, 15,15-dibromo-15,16-dihydro-: Contains two bromine atoms, which could lead to different properties and applications.
Uniqueness
16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one is unique due to the presence of a single bromine atom, which can significantly influence its chemical reactivity and potential applications. The bromine atom can act as a site for further functionalization, making this compound a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
51013-72-0 |
|---|---|
Fórmula molecular |
C17H11BrO |
Peso molecular |
311.2 g/mol |
Nombre IUPAC |
16-bromo-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C17H11BrO/c18-16-9-15-13-6-5-10-3-1-2-4-11(10)12(13)7-8-14(15)17(16)19/h1-8,16H,9H2 |
Clave InChI |
JWNRAOAHAOCEMP-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


